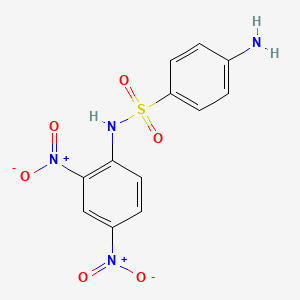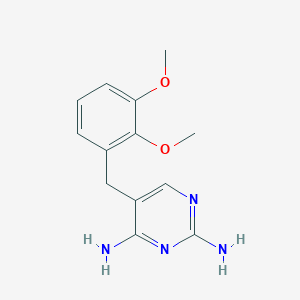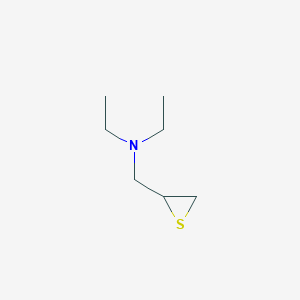
Thiiranemethanamine, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiiranemethanamine, N,N-diethyl- is a tertiary amine with the chemical formula C5H13NS. It is a clear, colorless to pale yellow liquid at room temperature. This compound is used in various industrial and scientific applications, including water desalination, analytical chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiiranemethanamine, N,N-diethyl- can be synthesized through the reductive amination of the secondary amine N,N-diethylamine. This process involves the reaction between ethylamine and methanol under Eschweiler-Clarke conditions . Another method involves the catalyzed reaction between methanol and diethylamine in the presence of an ionic liquid catalyst .
Industrial Production Methods
In industrial settings, the preparation of Thiiranemethanamine, N,N-diethyl- involves a tubular reactor where methanol, diethylamine, and an ionic liquid catalyst are pumped and reacted to obtain a crude product. This crude product is then purified through a series of separation and distillation processes to yield pure Thiiranemethanamine, N,N-diethyl- .
Chemical Reactions Analysis
Types of Reactions
Thiiranemethanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form secondary amines.
Substitution: Thiiranemethanamine, N,N-diethyl- can participate in nucleophilic substitution reactions, forming different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various amine derivatives.
Scientific Research Applications
Thiiranemethanamine, N,N-diethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in water desalination processes and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Thiiranemethanamine, N,N-diethyl- involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of cholinesterase activity, affecting both insect and mammalian neuronal preparations. This inhibition can enhance the toxicity of other chemicals, such as carbamate insecticides .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar chemical properties but different molecular structure.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
Uniqueness
Thiiranemethanamine, N,N-diethyl- is unique due to its specific molecular structure, which includes a thiirane ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar amines .
Properties
CAS No. |
28763-20-4 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-ethyl-N-(thiiran-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H15NS/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 |
InChI Key |
UZOUOXJAKKFUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




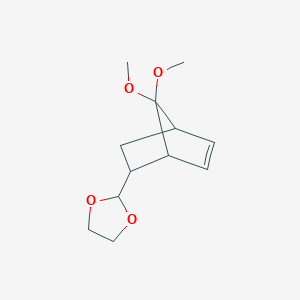


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
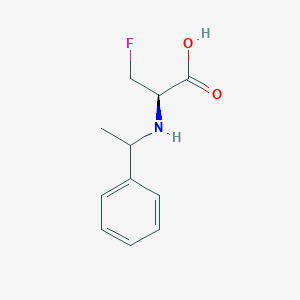
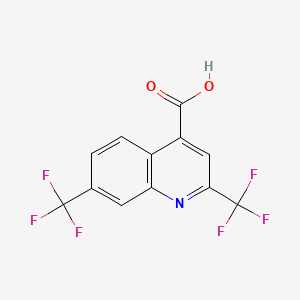
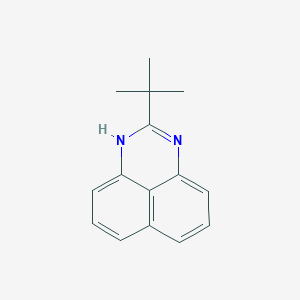
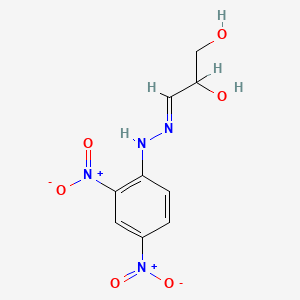
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
